2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Biological Activity
2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a thiophene-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Molecular Structure
The compound's molecular formula is C19H22N2O4S2 with a molecular weight of approximately 406.52 g/mol. Its structure features a cyclohepta[b]thiophene core, which is significant for its biological properties.
The primary mechanism of action for this compound involves the inhibition of Polyketide synthase 13 (Pks 13) . This enzyme is crucial for the biosynthesis of mycolic acids, essential components of the cell wall in Mycobacterium tuberculosis. By inhibiting Pks 13, the compound disrupts mycolic acid synthesis, leading to decreased viability of the bacteria.
Antimicrobial Activity
The compound has demonstrated potent antimicrobial effects, particularly against Mycobacterium tuberculosis. The inhibition of mycolic acid synthesis not only reduces bacterial viability but also impacts the overall integrity of the bacterial cell wall.
Anticancer Potential
Recent studies have indicated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds incorporating the cyclohepta[b]thiophene scaffold have shown promising results in inhibiting cell proliferation in non-small cell lung cancer (A549) and other cancer types .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | GI50 (μM) | LC50 (μM) |
---|---|---|---|
Compound 17 | A549 | 2.01 | Not specified |
Compound 17 | OVACAR-4 | 2.27 | Not specified |
Compound 17 | CAKI-1 | 0.69 | Not specified |
Compound 17 | T47D | 0.362 | Not specified |
GI50: Concentration required to inhibit cell growth by 50%
LC50: Concentration required to kill 50% of cells
Study on Antimicrobial Efficacy
In a study published in Nature, researchers evaluated the efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The results showed a significant reduction in bacterial load in treated samples compared to controls, confirming its potential as an anti-tuberculosis agent.
Study on Anticancer Activity
Another research effort focused on the anticancer properties of related cyclohepta[b]thiophene derivatives. The study found that these compounds induced G2/M phase arrest in cancer cells and activated apoptotic pathways through caspase activation (caspase 3, 8, and 9). These findings suggest that targeting microtubule dynamics could be a viable strategy for developing new anticancer therapies .
Properties
IUPAC Name |
2-[(3-ethylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-27(24,25)13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)26-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULUYQMPQLUWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.